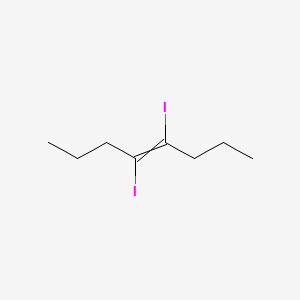
2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one is an organic compound characterized by the presence of bromine and chlorine atoms attached to a cyclohexadienone ring
準備方法
The synthesis of 2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one can be achieved through several methods. One common approach involves the bromination of 4-methylcyclohexa-2,5-dien-1-one using bromine in the presence of a suitable solvent, such as glacial acetic acid . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial production methods may involve the use of bromide-bromate salts in an aqueous acidic medium, which provides a more environmentally friendly and cost-effective approach . This method allows for the recycling of the aqueous acidic filtrate, making the process more sustainable.
化学反応の分析
2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of cyclohexadienols.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
科学的研究の応用
2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one has several scientific research applications:
Biology: The compound’s brominated structure makes it a potential candidate for studying halogenated organic compounds’ biological activity.
Medicine: Research is ongoing to explore its potential as a precursor for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets through halogen bonding and electrophilic aromatic substitution. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical transformations. These interactions can lead to the formation of stable complexes with biological molecules, influencing their function and activity .
類似化合物との比較
2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one can be compared with similar compounds such as:
2,6-Dibromo-4-chloroaniline: This compound has a similar brominated structure but differs in its functional groups and applications.
2,6-Dibromo-4-fluoroaniline: This compound contains a fluorine atom instead of a chlorine atom, leading to different chemical properties and reactivity.
2,6-Dibromo-4-methylaniline:
The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which imparts distinct reactivity and potential for diverse applications.
特性
CAS番号 |
113851-99-3 |
|---|---|
分子式 |
C8H6Br2Cl2O |
分子量 |
348.84 g/mol |
IUPAC名 |
2,6-dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H6Br2Cl2O/c1-8(7(11)12)2-4(9)6(13)5(10)3-8/h2-3,7H,1H3 |
InChIキー |
GLQWPOAVAYIEHV-UHFFFAOYSA-N |
正規SMILES |
CC1(C=C(C(=O)C(=C1)Br)Br)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine](/img/structure/B14289485.png)










![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)

![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)
